AMG-337 monohydrate is a potent small molecule that acts as a selective inhibitor of the MET kinase, a receptor tyrosine kinase implicated in various cancers. This compound has garnered interest for its potential therapeutic applications, particularly in treating advanced or metastatic solid tumors. The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity.
AMG-337 was developed by Amgen and is currently under investigation in clinical trials for its efficacy against solid tumors, specifically those that exhibit MET dependency. It has been described in various studies and patent applications detailing its synthesis, mechanism of action, and potential therapeutic uses .
The synthesis of AMG-337 involves several key steps that utilize various chemical reactions to construct the compound's complex molecular framework. The initial step includes the alkylation of naphthyridin-5(6H)-one with propionic acid or its ester derivatives to yield intermediate compounds. Subsequent reactions involve asymmetric hydrogen transfer and reduction processes to refine these intermediates into the final product.
The synthesis can be summarized as follows:
The molecular formula for AMG-337 is , with a molecular weight of approximately 463.47 g/mol. The compound features multiple functional groups, including a fluorinated pyrazole and a methoxyethoxy moiety, which are critical for its binding affinity to the MET kinase.
The structural configuration includes:
AMG-337 primarily functions through competitive inhibition of the MET kinase activity. The interactions involve binding at the ATP site of the kinase, which prevents substrate phosphorylation and downstream signaling associated with tumor growth and metastasis.
The binding affinity of AMG-337 to MET has been characterized using various biochemical assays, demonstrating nanomolar IC50 values indicative of its potency as an inhibitor . The compound's mechanism involves specific interactions with key residues in the kinase domain, stabilizing inactive conformations that inhibit enzymatic activity.
The mechanism by which AMG-337 exerts its effects involves competitive inhibition of ATP binding to the MET kinase. By occupying the ATP-binding site, AMG-337 effectively halts the phosphorylation cascade initiated by MET activation.
Studies have shown that AMG-337 significantly reduces MET-dependent signaling pathways in vitro and in vivo models, leading to decreased tumor proliferation and increased apoptosis in cancer cells expressing high levels of MET .
AMG-337 monohydrate exists as a crystalline solid with distinct physical characteristics:
Key chemical properties include:
These properties suggest favorable pharmacokinetics for oral administration.
AMG-337 is primarily investigated for its potential use in oncology as a targeted therapy for tumors with aberrant MET signaling. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with advanced solid tumors . The compound's specificity for MET makes it a promising candidate for combination therapies aimed at enhancing treatment responses while minimizing off-target effects.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: